In Vitro ACE Inhibitory Potency: 6.3-Fold Superior to Leu-Ser-Pro
H-Leu-Arg-Pro-OH demonstrates a 6.3-fold higher inhibitory potency against angiotensin-converting enzyme (ACE) in vitro compared to the closely related analog Leu-Ser-Pro, and a 7.0-fold higher potency compared to Leu-Gln-Pro, under identical assay conditions. This significant difference is driven by the basic arginine at position 2, which is crucial for enzyme interaction [1].
| Evidence Dimension | In vitro ACE inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.27 µM |
| Comparator Or Baseline | Leu-Ser-Pro: 1.7 µM; Leu-Gln-Pro: 1.9 µM |
| Quantified Difference | 6.3-fold lower IC50 than Leu-Ser-Pro; 7.0-fold lower IC50 than Leu-Gln-Pro |
| Conditions | ACE inhibition assay using α-zein hydrolysate-derived synthetic tripeptides; structures confirmed by Edman degradation and FAB-MS [1]. |
Why This Matters
This large quantitative gap in potency demonstrates that H-Leu-Arg-Pro-OH is the only viable candidate among its class for experiments requiring maximal ACE inhibition at low concentrations, avoiding potential solubility or cytotoxicity issues associated with higher doses of weaker analogs.
- [1] Miyoshi S, et al. Structures and activity of angiotensin-converting enzyme inhibitors in an alpha-zein hydrolysate. Agric Biol Chem. 1991;55(5):1313-8. PMID: 1368684. View Source
